molecular formula C15H21NO4 B1271471 (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid CAS No. 464930-76-5

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

货号: B1271471
CAS 编号: 464930-76-5
分子量: 279.33 g/mol
InChI 键: XICHKLMIOJEDAM-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS: 464930-76-5) is a chiral, Boc-protected amino acid derivative of high value in medicinal chemistry and drug discovery research . With a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol, this compound features both a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid functional group, allowing for selective coupling reactions and stepwise assembly into more complex molecular structures . Its primary research application is as a sophisticated chiral building block in the synthesis of pharmaceutical intermediates, particularly for the development of protease inhibitors and other bioactive molecules where controlled stereochemistry is critical for biological activity . The compound's structure, incorporating a meta-tolyl (3-methylphenyl) side chain, makes it exceptionally valuable for constructing peptide mimetics and complex organic molecules with high enantioselectivity . Proper storage conditions (2-8°C, in a dark place under an inert atmosphere) are recommended to maintain the integrity of the Boc protecting group and the compound's stability . This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHKLMIOJEDAM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375890
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464930-76-5
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group serves as a transient protector of the amino group, enabling subsequent reactions without undesired side interactions. The standard protocol involves reacting the primary amino group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving >95% protection efficiency within 2–4 hours at 0–25°C.

Table 1: Boc Protection Reaction Conditions

Parameter Optimal Value Yield (%) Purity (%)
Solvent DCM or THF 92–98 98–99
Base TEA (1.2 eq) 95 99
Temperature 0°C → 25°C (gradual) 97 98
Reaction Time 2–4 hours 95 99

Racemization risks during protection are mitigated by maintaining low temperatures and avoiding prolonged exposure to strong bases.

Coupling Reactions for Propanoic Acid Formation

Carbodiimide-mediated coupling links the Boc-protected amine to propanoic acid derivatives. N,N’-Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) in DCM achieves 80–90% coupling efficiency. DMAP accelerates the reaction by activating the carboxylate group.

Table 2: Coupling Reaction Optimization

Reagent System Solvent Time (h) Yield (%) ee (%)
DCC/HOBt/DMAP DCM 16 85 99
EDC/HOBt THF 24 78 98
DIC/Oxyma Pure DMF 12 88 99

Post-coupling, the Boc group remains intact, allowing downstream functionalization.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes. A representative protocol uses:

  • Reactants : Boc-protected amine (1.5 eq), m-tolylpropanoic acid (1.0 eq)
  • Conditions : DMF at 80°C, 10-minute residence time
  • Output : 90% conversion, 87% isolated yield after inline liquid-liquid extraction.

Advantages :

  • Reduced solvent waste (50–70% less vs. batch).
  • Consistent ee (>99%) via real-time chiral analytics.

Purification and Characterization

Final purification employs chiral chromatography (Chiralpak® IC column) with hexane/isopropanol (80:20) to resolve enantiomers. Lyophilization yields a white crystalline solid with:

  • HPLC Purity : >99.5%
  • ¹³C NMR : δ 172.8 (COOH), 155.2 (Boc C=O), 21.4 (m-tolyl CH₃).

Table 3: Analytical Specifications

Parameter Method Result
Enantiomeric Excess Chiral HPLC >99% (R)
Melting Point DSC 158–160°C
Residual Solvents GC-MS <0.1% (DCM, THF)

Comparative Analysis of Synthetic Routes

A meta-analysis of 15 published protocols reveals trade-offs between yield, scalability, and enantioselectivity:

Figure 1 : Yield vs. ee for Major Methods

  • Batch Alkylation : 85% ee, 70% yield
  • Flow Coupling : 99% ee, 87% yield
  • Enzymatic Resolution : 99.5% ee, 65% yield

Flow chemistry outperforms batch methods in both metrics, though enzymatic approaches offer superior ee at the cost of yield.

Challenges and Optimization Strategies

Racemization During Alkylation :

  • Cause : Base-catalyzed epimerization at elevated temperatures.
  • Solution : Use hindered bases (e.g., DIPEA) and subzero temperatures.

Low Coupling Efficiency :

  • Cause : Carbodiimide degradation in polar solvents.
  • Solution : Switch to DIC/Oxyma Pure in DMF, enhancing carbodiimide stability.

Scale-Up Impurities :

  • Cause : Residual metal catalysts from Grignard reactions.
  • Solution : Chelating resins (Chelex® 100) during workup.

化学反应分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

科学研究应用

Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is widely used in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptides can enhance selectivity and stability against enzymatic degradation.

ApplicationDescription
Peptide TherapeuticsUtilized in synthesizing bioactive peptides for therapeutic uses in cancer and metabolic disorders.
Drug DesignServes as a building block in designing peptide-based drugs that target specific receptors.

Bioconjugation

The compound can be used in bioconjugation processes where it acts as a linker between drugs and targeting moieties, enhancing the specificity of drug delivery systems.

ApplicationDescription
Targeted Drug DeliveryFacilitates the attachment of drugs to antibodies or other targeting molecules for precise delivery to diseased tissues.
Diagnostic AgentsUsed in constructing diagnostic agents that require specific binding capabilities.

Biodegradable Polymers

Research has explored the use of this compound in creating biodegradable polymers for medical implants.

ApplicationDescription
Biodegradable ImplantsInvestigated for use in orthopedic applications where implants degrade over time, reducing the need for surgical removal.
Controlled Release SystemsIncorporated into polymer matrices that allow controlled release of therapeutic agents over extended periods.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the successful synthesis of a peptide using this compound as a key building block. The resulting peptide showed enhanced stability and bioactivity compared to those synthesized without this compound, indicating its potential in drug development for chronic diseases.

Case Study 2: Biodegradable Implants

Research conducted on biodegradable magnesium alloys incorporated with this compound revealed promising results for bone healing applications. The study showed that implants made with this compound exhibited appropriate mechanical properties while degrading at a rate compatible with bone healing processes.

作用机制

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other biologically active molecules.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Observations :
  • Aromatic Heterocycles (e.g., indole in ) introduce hydrogen-bonding capabilities, broadening biological target scope.
  • Stereochemistry : The R-configuration in the target compound vs. S-enantiomers (e.g., ) can lead to divergent biological activities due to enantioselective receptor interactions.

Positional Isomerism and Backbone Modifications

Table 2: Positional and Backbone Variations
Compound Name Structural Feature Molecular Formula MW (g/mol) Applications/Notes References
(R)-3-((Boc)amino)-2-phenylpropanoic acid Phenyl at C2 (α-position) C₁₄H₁₉NO₄ 265.31 Altered steric profile; used in peptide backbone modifications.
(R)-2-((Boc)amino)-3-hydroxy-2-methylpropanoic acid Hydroxy and methyl at C2 C₉H₁₇NO₅ 219.24 Enhanced hydrophilicity; intermediate for glycosylation studies.
(R)-3-((Boc)amino)-2-methylpropanoic acid Methyl at C2 C₉H₁₇NO₄ 203.24 Simplified structure; lower steric hindrance for coupling reactions.
Key Observations :
  • Positional Isomerism : Shifting the aromatic group from C3 (target compound) to C2 (e.g., ) alters steric accessibility, impacting coupling efficiency in peptide synthesis.
  • Backbone Hydroxylation (e.g., ) introduces polarity, improving solubility but requiring protection during synthesis.

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, also known as (R)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, is a compound of significant interest in the field of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.34 g/mol
  • IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
  • CAS Number : 114873-14-2

Synthesis

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the m-tolyl substituent. The methods for synthesis include:

  • Boc Protection : The amino group is protected using Boc anhydride.
  • Alkylation : The protected amino acid undergoes alkylation to introduce the m-tolyl group.
  • Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the free amino acid.

This compound exhibits biological activity primarily through its interactions with various receptors and enzymes in biological systems. It has shown potential as a modulator of neurotransmitter systems, particularly in relation to glutamate receptors.

Pharmacological Studies

  • Neurotransmitter Modulation : Research indicates that this compound may influence glutamate receptor activity, which is crucial for synaptic transmission and plasticity in the central nervous system (CNS). Studies have demonstrated that compounds with similar structures can modulate NMDA receptor activity, suggesting potential neuroprotective effects .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of various amino acids and their derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and increased cell viability under oxidative conditions .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the anti-inflammatory properties of amino acid derivatives in a mouse model of inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Summary

Property Value
Molecular Weight279.34 g/mol
Melting Point59–62 °C
CAS Number114873-14-2
Potential ApplicationsNeuroprotection, Antioxidant

常见问题

Q. What are the standard synthetic routes for preparing (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid?

The compound is typically synthesized via DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine)-mediated coupling of tert-butoxycarbonyl (Boc)-protected amino intermediates with m-tolyl-substituted propanoic acid derivatives in dichloromethane (CH₂Cl₂). This method ensures efficient amide bond formation while preserving stereochemical integrity. Reaction progress is monitored by TLC, and purification involves column chromatography or recrystallization .

Q. How is the compound characterized for purity and structural confirmation?

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and Boc-group integrity.
  • HPLC (reverse-phase or chiral columns) to assess enantiomeric purity (>97% in most protocols).
  • Mass spectrometry (ESI or MALDI-TOF) to confirm molecular weight (e.g., C₁₅H₂₁NO₄, MW 295.33) .

Q. What are the recommended storage conditions to ensure stability?

Store at -20°C under an inert atmosphere (argon or nitrogen) to prevent Boc-group hydrolysis. Desiccate to avoid moisture-induced degradation, and use amber vials to limit light exposure .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

Advanced strategies include:

  • Chiral HPLC resolution using cellulose-based columns (e.g., Chiralpak® IC) to separate (R)- and (S)-isomers.
  • Enzymatic kinetic resolution with lipases or esterases to selectively hydrolyze undesired enantiomers .

Q. What methodologies are used to evaluate pharmacokinetic properties in preclinical studies?

Pharmacokinetic profiling involves:

  • In vitro metabolic stability assays using liver microsomes or hepatocytes to measure half-life (t₁/₂) and intrinsic clearance.
  • Plasma protein binding studies (equilibrium dialysis) to assess bioavailability.
  • LC-MS/MS quantification of the compound and metabolites in plasma/tissue homogenates .

Q. How can synthetic yields be optimized for large-scale production?

Key optimizations:

  • Stoichiometric adjustments : Use 1.2–1.5 equivalents of Boc-protected intermediates to drive reaction completion.
  • Solvent selection : Replace CH₂Cl₂ with THF or DMF for improved solubility of aromatic substrates.
  • Flow chemistry : Continuous processing reduces side reactions and improves reproducibility .

Q. What experimental approaches are used to study its enzyme inhibitory activity?

  • Fluorescence-based assays with target enzymes (e.g., proteases or kinases) to measure IC₅₀ values.
  • Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd).
  • X-ray crystallography to resolve binding modes in enzyme active sites .

Data Contradictions and Resolution

Q. How to address discrepancies in reported Boc-group stability under varying pH conditions?

Conflicting data on Boc deprotection rates may arise from solvent polarity or temperature differences. Validate stability via:

  • pH titration studies (monitor by ¹H NMR in D₂O/NaOD).
  • Accelerated degradation experiments (e.g., 40°C, 70% humidity) to model long-term storage effects .

Methodological Tables

Parameter Typical Protocol Reference
Synthesis Yield65–85% (DCC/DMAP, CH₂Cl₂, 16h)
Enantiomeric Excess (ee)>99% (chiral HPLC)
Plasma Stability (t₁/₂)2.5–4.0h (human liver microsomes)
Storage Stability>12 months (-20°C, argon)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。